sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-methoxy-polyethylene glycol-550 (DSPE-MPEG(550)) is a PEGylated phospholipid derivative. It is composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) moiety and a hydrophilic methoxy-polyethylene glycol (MPEG) chain with a molecular weight of 550 Da . This compound is widely used in the formulation of liposomes and other nanoparticle-based drug delivery systems due to its amphiphilic properties, which enhance the stability and solubility of the nanoparticles .
Properties
CAS No. |
147867-65-0 |
|---|---|
Molecular Formula |
C45H88NO11P |
Molecular Weight |
850.2 g/mol |
IUPAC Name |
[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C45H88NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51) |
InChI Key |
ULSDQCPIMGVPAF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC |
Appearance |
Physical solid |
Purity |
95+% |
Related CAS |
156543-00-9 147867-65-0 |
Synonyms |
DSPE-MPEG-2000; MPEG-2000-DSPE; 1,2-Distearoyl-phosphatidylethanolamine-methyl-polyethyleneglycol conjugate-2000 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-MPEG(550) typically involves the conjugation of DSPE with MPEG through a covalent bond. The process begins with the activation of the carboxyl group of DSPE using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). The activated DSPE is then reacted with MPEG in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the final product .
Industrial Production Methods
In industrial settings, the production of DSPE-MPEG(550) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
DSPE-MPEG(550) primarily undergoes substitution reactions due to the presence of reactive functional groups. The PEGylation process itself is a substitution reaction where the carboxyl group of DSPE is replaced by the MPEG chain .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Catalysts: 4-dimethylaminopyridine (DMAP)
Solvents: Methanol, chloroform, and warm water
Major Products
The major product of the PEGylation reaction is DSPE-MPEG(550), with the primary by-products being unreacted DSPE and MPEG .
Scientific Research Applications
DSPE-MPEG(550) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: Used in the formulation of liposomes and other nanoparticle-based drug delivery systems to enhance the stability and solubility of the nanoparticles
Nanotechnology: Employed in the development of nanocarriers for targeted drug delivery and imaging.
Biocompatible Coatings: Utilized in the creation of biocompatible coatings for medical devices and implants.
Cell Culture: Applied in cell culture studies to improve cell adhesion and growth.
Mechanism of Action
DSPE-MPEG(550) exerts its effects through its amphiphilic nature, which allows it to self-assemble into micelles or integrate into lipid bilayers. This property enhances the solubility and stability of hydrophobic drugs in aqueous environments. The MPEG chain provides a hydrophilic “stealth” coating that reduces opsonization and prolongs the circulation time of the nanoparticles in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000 (DSPE-PEG(2000))
- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-5000 (DSPE-PEG(5000))
- 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-10000 (DSPE-PEG(10000))
Uniqueness
DSPE-MPEG(550) is unique due to its lower molecular weight MPEG chain, which provides different solubility and stability characteristics compared to its higher molecular weight counterparts. This makes it suitable for specific applications where a lower molecular weight PEGylated lipid is required .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
